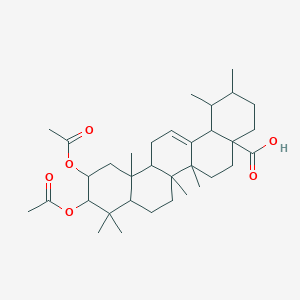
tert-butyl (2S)-2-(bromomethyl)-2-methyl-pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2S)-2-(bromomethyl)-2-methyl-pyrrolidine-1-carboxylate: is an organic compound that belongs to the class of pyrrolidines. It is characterized by the presence of a bromomethyl group and a tert-butyl ester group. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2S)-2-(bromomethyl)-2-methyl-pyrrolidine-1-carboxylate typically involves the bromination of a suitable precursor, followed by esterification. One common method involves the bromination of 2-methylpyrrolidine using bromine or a brominating agent under controlled conditions. The resultant bromomethyl derivative is then reacted with tert-butyl chloroformate in the presence of a base to form the desired ester.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more efficient and sustainable method compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromomethyl group in tert-butyl (2S)-2-(bromomethyl)-2-methyl-pyrrolidine-1-carboxylate can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as tert-butyl hydroperoxide, leading to the formation of various oxidation products.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Oxidation: tert-Butyl hydroperoxide is a common oxidizing agent.
Reduction: Lithium aluminum hydride is frequently used for reduction reactions.
Major Products:
Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Oxidation products vary depending on the specific conditions and reagents used.
Reduction: The primary product is the methyl derivative of the original compound.
Applications De Recherche Scientifique
Chemistry: tert-Butyl (2S)-2-(bromomethyl)-2-methyl-pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of complex molecules.
Biology and Medicine: In biological research, this compound can be used to study the effects of bromomethyl and tert-butyl groups on biological systems. It may also serve as a building block for the synthesis of bioactive molecules.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its unique reactivity allows for the efficient synthesis of target molecules.
Mécanisme D'action
The mechanism of action of tert-butyl (2S)-2-(bromomethyl)-2-methyl-pyrrolidine-1-carboxylate involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The tert-butyl ester group provides steric hindrance, influencing the compound’s reactivity and stability .
Comparaison Avec Des Composés Similaires
- tert-Butyl (2S)-2-(chloromethyl)-2-methyl-pyrrolidine-1-carboxylate
- tert-Butyl (2S)-2-(iodomethyl)-2-methyl-pyrrolidine-1-carboxylate
- tert-Butyl (2S)-2-(hydroxymethyl)-2-methyl-pyrrolidine-1-carboxylate
Comparison:
- Reactivity: The bromomethyl derivative is more reactive in nucleophilic substitution reactions compared to the chloromethyl and iodomethyl derivatives due to the leaving group ability of bromine.
- Stability: The tert-butyl ester group provides similar steric hindrance in all compounds, contributing to their stability.
- Applications: While all these compounds can be used in organic synthesis, the bromomethyl derivative is often preferred for its balanced reactivity and stability.
Propriétés
Formule moléculaire |
C11H20BrNO2 |
|---|---|
Poids moléculaire |
278.19 g/mol |
Nom IUPAC |
tert-butyl (2S)-2-(bromomethyl)-2-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H20BrNO2/c1-10(2,3)15-9(14)13-7-5-6-11(13,4)8-12/h5-8H2,1-4H3/t11-/m0/s1 |
Clé InChI |
SFKIJLRMCFYHSN-NSHDSACASA-N |
SMILES isomérique |
C[C@]1(CCCN1C(=O)OC(C)(C)C)CBr |
SMILES canonique |
CC1(CCCN1C(=O)OC(C)(C)C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-6-fluorothiazolo[4,5-b]pyridine](/img/structure/B12282195.png)

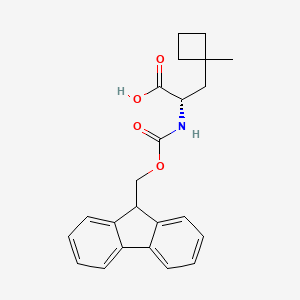

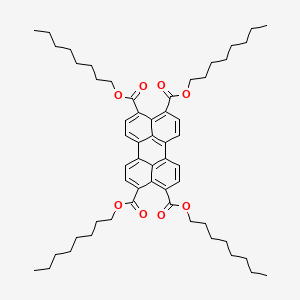
![3-[[2-(Trimethylsilyl)ethoxy]methyl]-3H-imidazo[4,5-b]pyridine-6-boronic Acid Pinacol Ester](/img/structure/B12282222.png)
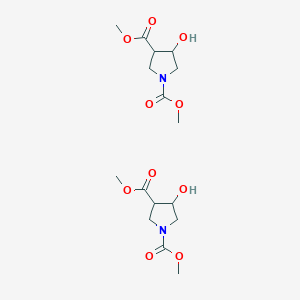
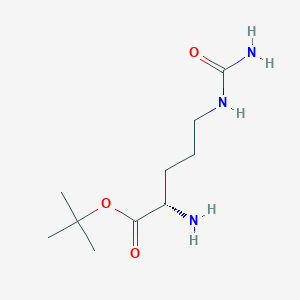
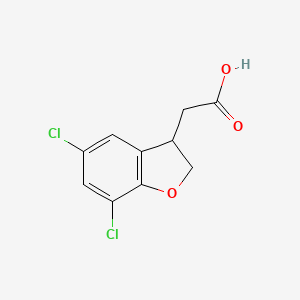
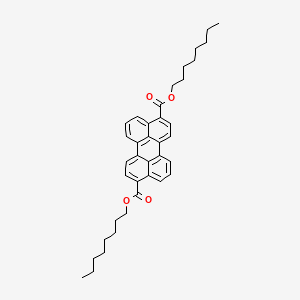
![6-Bromo-[2,2';6',2'']ternaphthalene](/img/structure/B12282242.png)
![L-Tryptophan, 1-formyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B12282253.png)

